N-cyclopentyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Description
N-cyclopentyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
1. Heterocyclic System Synthesis : Research has demonstrated the synthesis of novel heterocyclic systems, such as cyclopenta[c]pyridine derivatives, through reactions involving morpholine and cyanothioacetamide derivatives. These studies highlight the versatility of morpholino-containing compounds in synthesizing complex heterocyclic structures with potential applications in drug discovery and material science (Dotsenko, Krivokolysko, & Litvinov, 2008).
2. Broad-Spectrum Antifungal Agents : A specific class of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives has been identified as potent fungicidal agents against a range of fungal species, including Candida and Aspergillus species. This research underscores the potential of morpholine derivatives in developing new antifungal therapies (Bardiot et al., 2015).
Pharmacological Applications
1. Cannabinoid Receptor Agonists : Conformationally restrained analogues of pravadoline, which include morpholine components, have been explored as cannabinoid receptor agonists. These compounds represent a novel class of cannabinoid receptor agonists with potential therapeutic applications in pain management and neurological disorders (D'ambra et al., 1992).
Material Science Applications
1. Dye-Sensitized Solar Cells : The co-sensitization of TiO2 solar cells with carboxylated cyanine dyes, including morpholine derivatives, has been shown to improve photoelectric conversion efficiency. This study highlights the potential of morpholine-containing compounds in enhancing the performance of renewable energy technologies (Wu et al., 2009).
Properties
IUPAC Name |
N-cyclopentyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c25-19(23-9-11-28-12-10-23)14-24-13-17(16-7-3-4-8-18(16)24)20(26)21(27)22-15-5-1-2-6-15/h3-4,7-8,13,15H,1-2,5-6,9-12,14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXYSHIPCOESBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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